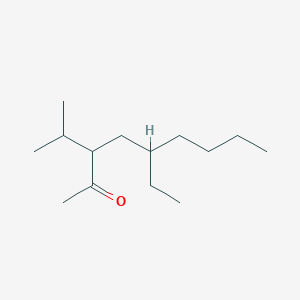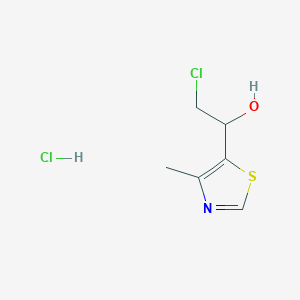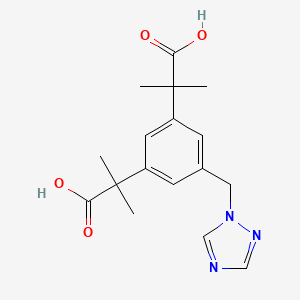
4-Nonyl Phenol-13C6 Diethoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyl Phenol-13C6 Diethoxylate is a stable isotope-labeled compound with the molecular formula 13C6 C13 H32 O3 and a molecular weight of 314.41 . It is a derivative of nonylphenol, which is a type of alkylphenol. Alkylphenols and their ethoxylates are widely used as surfactants in various industrial applications, including detergents, emulsifiers, and solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Diethoxylate typically involves the ethoxylation of nonylphenol. This process includes the reaction of nonylphenol with ethylene oxide under alkaline conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of nonylphenol ethoxylates involves similar ethoxylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carefully controlled to minimize the formation of by-products and to ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonyl Phenol-13C6 Diethoxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethoxylate groups back to hydroxyl groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxylated derivatives.
Substitution: Esters or ethers.
Wissenschaftliche Forschungsanwendungen
4-Nonyl Phenol-13C6 Diethoxylate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its endocrine-disrupting properties and effects on mammalian development.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Utilized in the formulation of industrial detergents, emulsifiers, and solvents.
Wirkmechanismus
The mechanism of action of 4-Nonyl Phenol-13C6 Diethoxylate involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking estrogen and binding to estrogen receptors. This interaction can lead to altered gene expression and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonylphenol: A precursor to 4-Nonyl Phenol-13C6 Diethoxylate, widely used in industrial applications.
Nonylphenol Ethoxylates: A group of compounds with varying degrees of ethoxylation, used as surfactants.
Octylphenol Ethoxylates: Similar to nonylphenol ethoxylates but with an octyl group instead of a nonyl group.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. Its specific labeling allows for precise tracking in complex biological and environmental systems .
Eigenschaften
Molekularformel |
C19H32O3 |
|---|---|
Molekulargewicht |
314.41 g/mol |
IUPAC-Name |
2-[2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |
InChI-Schlüssel |
BLXVTZPGEOGTGG-AUGRNHFJSA-N |
Isomerische SMILES |
CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)



![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)







